5-Hexyl-3-methyl-2-phenylfuran
CAS No.: 89932-18-3
Cat. No.: VC19266986
Molecular Formula: C17H22O
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89932-18-3 |
|---|---|
| Molecular Formula | C17H22O |
| Molecular Weight | 242.36 g/mol |
| IUPAC Name | 5-hexyl-3-methyl-2-phenylfuran |
| Standard InChI | InChI=1S/C17H22O/c1-3-4-5-9-12-16-13-14(2)17(18-16)15-10-7-6-8-11-15/h6-8,10-11,13H,3-5,9,12H2,1-2H3 |
| Standard InChI Key | CRHLPPCBRVHIBK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1=CC(=C(O1)C2=CC=CC=C2)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
5-Hexyl-3-methyl-2-phenylfuran has the molecular formula C₁₈H₂₄O, with a molecular weight of 256.38 g/mol (calculated from atomic masses). The structure consists of a furan ring substituted with:
-
A phenyl group at the 2-position, contributing aromatic stability.
-
A methyl group at the 3-position, enhancing steric bulk.
-
A hexyl chain at the 5-position, introducing hydrophobicity and influencing solubility .
The IUPAC name is derived systematically, reflecting these substituents: 5-hexyl-3-methyl-2-phenylfuran.
Synthetic Methodologies
Palladium-Catalyzed Carbonylation
A general approach for synthesizing substituted furans involves palladium-catalyzed carbonylative cyclization of allenols. For example, ethyl 2-(4-methyl-2,5-diphenylfuran-3-yl)acetate was synthesized using PdCl₂, PivOH, and K₂CO₃ under a CO atmosphere (1 atm) in acetonitrile . Adapting this method, 5-hexyl-3-methyl-2-phenylfuran could be synthesized via:
-
Substrate Preparation: Allenols with hexyl and methyl substituents.
-
Cyclization: Carbonylation at 80°C with PdCl₂ catalysis.
-
Functionalization: Introduction of the phenyl group via cross-coupling .
Table 1: Comparative Synthesis Conditions for Furan Derivatives
| Substrate | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| 2-Methyl-1-phenylallenol | PdCl₂ | 80°C | 63% | |
| 5-Allylfuran-2(3H)-one | Brønsted base | RT | 30% |
Brønsted Base-Mediated Cycloaddition
Recent work demonstrates the use of Brønsted bases (e.g., 4h catalyst) to activate 5-substituted furan-2(3H)-ones for [8+2]-cycloadditions with 8,8-dicyanoheptafulvene . While this method targets polycyclic γ-lactones, modifying the substrate to include a hexyl chain could yield 5-hexyl-3-methyl-2-phenylfuran derivatives.
Physicochemical Properties
Thermodynamic Parameters
Key properties inferred from structural analogs:
-
LogP: Estimated at 5.8–6.2 (compared to 3.98 for 2-methyl-5-(methylthio)-3-phenylfuran and 5.23 for 5-methyl-2-phenyl-3-(p-tolyl)furan ).
-
Solubility: Low water solubility due to the hydrophobic hexyl chain; soluble in organic solvents (e.g., ethyl acetate, hexanes).
-
Stability: Likely stable under inert conditions but susceptible to oxidation at the furan ring .
Table 2: Comparative Properties of Furan Derivatives
| Compound | Molecular Formula | LogP | PSA (Ų) |
|---|---|---|---|
| 5-Hexyl-3-methyl-2-phenylfuran | C₁₈H₂₄O | ~6.0 | 13.14 |
| 2-Methyl-5-(methylthio)-3-phenylfuran | C₁₂H₁₂OS | 3.98 | 38.44 |
| 5-Methyl-2-phenyl-3-(p-tolyl)furan | C₁₈H₁₆O | 5.23 | 13.14 |
Reactivity and Functionalization
Cycloaddition Reactions
The furan core participates in Diels-Alder reactions as a diene. In the presence of dienophiles (e.g., maleic anhydride), it forms bicyclic adducts. Notably, 5-substituted furan-2(3H)-ones have been used in [8+2]-cycloadditions to generate polycyclic structures .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Furan derivatives are precursors to bioactive molecules. For instance, γ-butyrolactones (synthesized from furans) exhibit antimicrobial and anti-inflammatory properties . The hexyl chain in 5-hexyl-3-methyl-2-phenylfuran may enhance lipid solubility, improving cell membrane permeability.
Materials Science
Substituted furans contribute to conductive polymers and liquid crystals. The hexyl chain could aid in self-assembly processes for nanostructured materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume